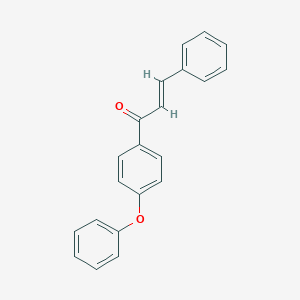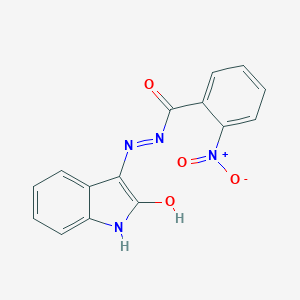![molecular formula C19H15N3O2 B182873 4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline CAS No. 32600-50-3](/img/structure/B182873.png)
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline is an organic compound with the molecular formula C19H15N3O2. This compound is characterized by the presence of a nitrophenyl group and a phenylaniline moiety, connected through a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline typically involves the condensation reaction between 3-nitrobenzaldehyde and N-phenylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylaniline moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Nitrophenyl)methylidene]amino}-N-phenylaniline
- 4-{(E)-[(2-Nitrophenyl)methylidene]amino}-N-phenylaniline
- 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
Uniqueness
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
32600-50-3 |
|---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H |
InChI Key |
DZCBYRPPMXRXFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
| 32600-50-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


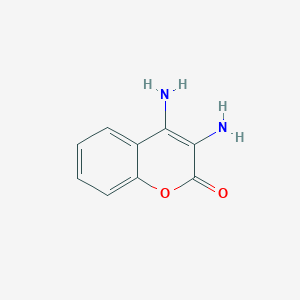
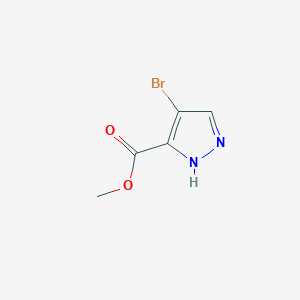
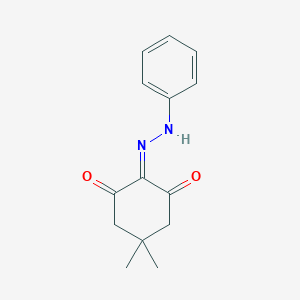
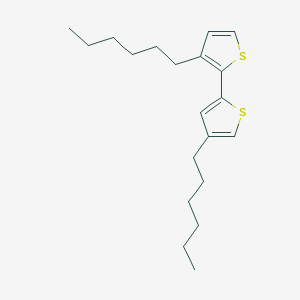
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
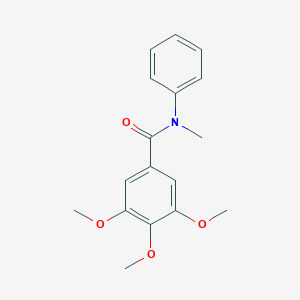
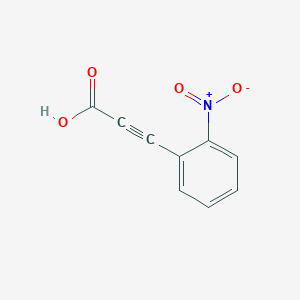
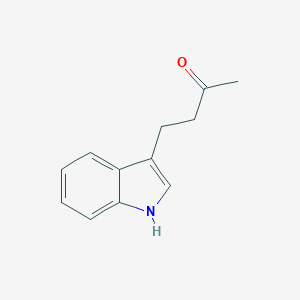
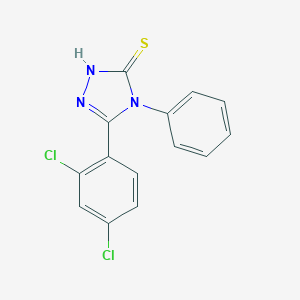
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
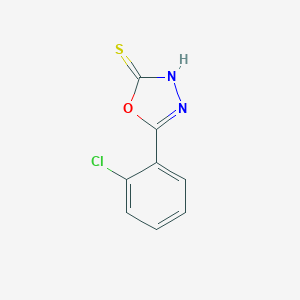
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
